![molecular formula C7H5ClN2O B581655 5-Chlorobenzo[d]oxazol-7-amine CAS No. 1225672-06-9](/img/structure/B581655.png)

5-Chlorobenzo[d]oxazol-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

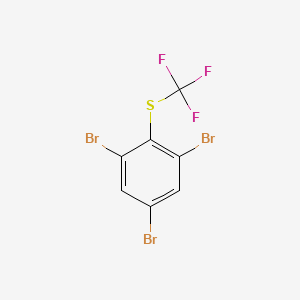

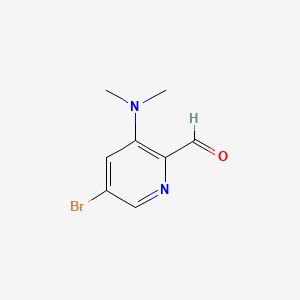

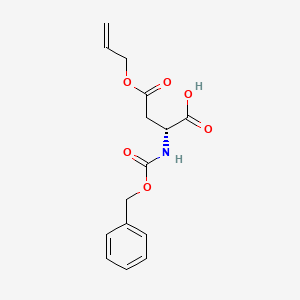

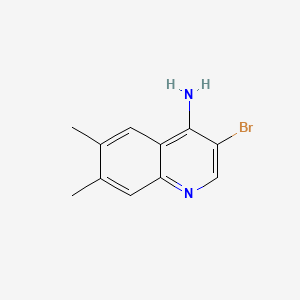

5-Chlorobenzo[d]oxazol-7-amine is a chemical compound with the molecular formula C7H5ClN2O . It is an isomer, meaning it can exist in different forms that have the same chemical formula but different structural arrangements .

Synthesis Analysis

The synthesis of oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, has been a topic of interest in medicinal chemistry due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

The molecular structure of 5-Chlorobenzo[d]oxazol-7-amine consists of a benzoxazole ring substituted with a chlorine atom and an amine group . The InChI key for this compound is UWOAUZQKSVKKEI-UHFFFAOYSA-N .Chemical Reactions Analysis

Oxazoles, such as 5-Chlorobenzo[d]oxazol-7-amine, have been found to undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also undergo [2 + 2 + 1] annulation with terminal alkynes, nitriles, and oxygen atoms .科学的研究の応用

-

Pharmaceutical Chemistry

- Application : 5-Chlorobenzo[d]oxazol-7-amine is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole derivatives have been synthesized and screened for various biological activities .

- Methods of Application : The synthesis of oxazole derivatives involves the use of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry .

- Results : Oxazole derivatives have shown biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .

-

Cancer Research

- Application : Benzoxazole and its derivatives, which include 5-Chlorobenzo[d]oxazol-7-amine, have shown potent anticancer activity .

- Methods of Application : Various heterocyclic moieties attached with benzoxazole have been synthesized and their anticancer activity has been studied .

- Results : The effect of various heterocycles attached to the benzoxazole and their effect on the anticancer activity have been thoroughly studied .

-

Toxicology

- Application : Zoxazolamine (ZOX, 5-chlorobenzo[d]oxazol-2-amine) was developed as a skeletal muscle relaxant and was also used to differentiate mice with deficient aryl hydrocarbon hydroxylase (AHH) receptor .

- Methods of Application : The application of ZOX in toxicology involves its administration to mice to study the effects of AHH receptor deficiency .

- Results : The results of these studies have contributed to our understanding of AHH receptor deficiency .

-

Organic Synthesis

- Application : 5-Chlorobenzo[d]oxazol-7-amine is used as a reagent in organic synthesis .

- Methods of Application : It is used as an intermediate for the synthesis of new chemical entities in medicinal chemistry .

- Results : The use of this compound in organic synthesis has led to the creation of a wide range of new chemical entities .

-

Life Sciences Research

- Application : 5-Chlorobenzo[d]oxazol-7-amine is used in life sciences research, particularly in the development of new drugs and therapeutic agents .

- Methods of Application : It is used as a building block in the synthesis of various biologically active compounds .

- Results : The use of this compound in life sciences research has contributed to the development of new drugs and therapeutic agents .

-

Environmental Testing

- Application : 5-Chlorobenzo[d]oxazol-7-amine can be used in environmental testing as a standard for the detection and quantification of oxazole derivatives in environmental samples .

- Methods of Application : It is used as a reference compound in analytical methods such as gas chromatography and mass spectrometry .

- Results : The use of this compound in environmental testing has improved the accuracy and reliability of analytical methods for the detection and quantification of oxazole derivatives in environmental samples .

-

Reductive Aminations

- Application : 5-Chlorobenzo[d]oxazol-7-amine could potentially be used in reductive aminations, a significant reaction in synthetic chemistry .

- Methods of Application : In reductive amination, an amine is reacted with a ketone partner to form an intermediate hemiaminal, which then loses water to give an imine that is subsequently reduced to the corresponding amine .

- Results : This process is often used for the synthesis of secondary and tertiary amines, which are required for the synthesis of pharmaceuticals and other bioactive molecules .

-

Chemical Synthesis

- Application : 5-Chlorobenzo[d]oxazol-7-amine is used as a chemical reagent in the synthesis of various compounds .

- Methods of Application : It is used as an intermediate in the synthesis of various chemical compounds .

- Results : The use of this compound in chemical synthesis has led to the creation of a wide range of new chemical entities .

-

Environmental Analysis

- Application : 5-Chlorobenzo[d]oxazol-7-amine can be used in environmental analysis as a standard for the detection and quantification of oxazole derivatives in environmental samples .

- Methods of Application : It is used as a reference compound in analytical methods such as gas chromatography and mass spectrometry .

- Results : The use of this compound in environmental analysis has improved the accuracy and reliability of analytical methods for the detection and quantification of oxazole derivatives in environmental samples .

Safety And Hazards

The safety data sheet (SDS) for 5-Chlorobenzo[d]oxazol-7-amine can be viewed and downloaded for free at Echemi.com . The SDS includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

将来の方向性

Oxazole derivatives, such as 5-Chlorobenzo[d]oxazol-7-amine, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are part of a large number of drugs and biologically relevant molecules . Therefore, the future directions in the study of 5-Chlorobenzo[d]oxazol-7-amine and similar compounds may involve further exploration of their synthesis, biological activities, and potential applications in medicine.

特性

IUPAC Name |

5-chloro-1,3-benzoxazol-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOAUZQKSVKKEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745102 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorobenzo[d]oxazol-7-amine | |

CAS RN |

1225672-06-9 |

Source

|

| Record name | 5-Chloro-1,3-benzoxazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Fluoropyridin-3-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B581578.png)